N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 203585-46-0
VCID: VC12023874
InChI: InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3
SMILES: CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide

CAS No.: 203585-46-0

Cat. No.: VC12023874

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide - 203585-46-0

Specification

CAS No. 203585-46-0
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3
Standard InChI Key GCFRGSSFKPOMTP-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide, reflects its substitution pattern:

  • 1,3-Benzodioxole: A bicyclic aromatic system comprising a benzene ring fused with a 1,3-dioxole ring (two oxygen atoms at positions 1 and 3).

  • 5-Carboxamide: A carboxamide group (–CONH–) attached at the 5-position of the benzodioxole ring.

  • N-Benzyl-N-methyl: The amide nitrogen is substituted with a benzyl group (–CH₂C₆H₅) and a methyl group (–CH₃).

The molecular formula is C₁₆H₁₅NO₃, yielding a molecular weight of 269.30 g/mol. Key physicochemical properties, extrapolated from analogs , include:

PropertyValue/Description
LogP (Partition Coefficient)~2.1 (estimated via group contribution methods)
Topological Polar Surface Area53.7 Ų (calculated)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)

The benzodioxole ring contributes to electron-rich aromaticity, while the N-alkyl substituents enhance lipophilicity, influencing binding interactions in biological systems .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

  • Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid Chloride:
    Reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, a reactive intermediate .

    C8H6O4+SOCl2C8H5ClO3+SO2+HCl\text{C}_8\text{H}_6\text{O}_4 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_5\text{ClO}_3 + \text{SO}_2 + \text{HCl}
  • Amine Preparation: N-Benzyl-N-Methylamine

    • Methylation of Benzylamine: Benzylamine reacts with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield N-benzyl-N-methylamine .

    C6H5CH2NH2+CH3IC6H5CH2N(CH3)H+HI\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)H} + \text{HI}
  • Amide Coupling:
    The acid chloride reacts with N-benzyl-N-methylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

    C8H5ClO3+C8H11NC16H15NO3+HCl\text{C}_8\text{H}_5\text{ClO}_3 + \text{C}_8\text{H}_{11}\text{N} \rightarrow \text{C}_{16}\text{H}_{15}\text{NO}_3 + \text{HCl}

Alternative Routes

  • Ultrasonic Irradiation: As demonstrated in Claisen-Schmidt reactions , ultrasonic irradiation can enhance reaction efficiency by improving mixing and reducing reaction time.

  • Catalytic Methods: Potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) may serve as catalysts for amide bond formation .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: ~1660 cm⁻¹ (amide I band) .

    • C-O-C Stretch: ~1240 cm⁻¹ (benzodioxole ether linkage) .

    • N-H Stretch: Absent due to N-alkyl substitution .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • Benzodioxole protons: δ 6.7–7.1 ppm (aromatic).

      • Benzyl group: δ 7.2–7.4 ppm (multiplet, 5H), δ 4.5 ppm (–CH₂–).

      • N–CH₃: δ 3.0 ppm (singlet) .

    • ¹³C NMR:

      • Carbonyl (C=O): ~168 ppm.

      • Benzodioxole carbons: ~148 ppm (O–C–O), 105–125 ppm (aromatic) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 269.30 (M⁺).

    • Fragmentation patterns include loss of benzyl (–91 amu) and methyl (–15 amu) groups .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: The N-alkyl substitution pattern may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .

  • Enzyme Inhibition: Benzodioxole derivatives inhibit cytochrome P450 enzymes, suggesting utility in drug-drug interaction studies .

Material Science

  • Polymer Additives: The aromatic and ether functionalities could stabilize polymers against thermal degradation .

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